molecular formula C8H7N3 B2948315 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1578263-89-4

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B2948315
CAS No.: 1578263-89-4
M. Wt: 145.165
InChI Key: LPPDDUMDJSVNAS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of pyrrolopyridines, which are bicyclic heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring. These structures are also known as azaindoles and are recognized as privileged scaffolds in pharmacology due to their presence in a broad spectrum of biologically active molecules and natural alkaloids . The pyrrolopyridine core is a key pharmacophore, and its derivatives are investigated for a wide range of therapeutic applications. Research indicates that pyrrolopyridine compounds have demonstrated antitumor activity and are found in FDA-approved drugs like Vemurafenib and Pexidartinib . Furthermore, specific isomers, such as pyrrolo[3,2-c]pyridine derivatives, have shown an inhibitory effect against FMS kinase, making them promising candidates for anticancer and antiarthritic drug development . Beyond oncology, the pyrrolopyridine scaffold has shown potential in antidiabetic research , with some derivatives acting as aldose reductase inhibitors to prevent secondary complications of diabetes mellitus, and others functioning as GPR119 agonists to stimulate insulin secretion . Additional research areas include antimicrobial and antiviral activity , with some pyrrolopyridines being studied for their activity against resistant bacterial strains and as inhibitors of viral enzymes like HIV-1 integrase . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Please refer to the product's Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h2,4,10H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDDUMDJSVNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted in the presence of catalysts and specific reagents to form the desired compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Ring Fusion Substituents Molecular Formula Physical State (from analogs)
Target Compound [3,2-c] 4-CN Likely C₈H₇N₃ Liquid* (inferred from 2b)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-CN [2,3-b] 4-CN C₈H₇N₃ Not reported
1H-Pyrrolo[2,3-b]pyridine-4-CN [2,3-b] 4-CN C₇H₃N₃ White solid (mp not reported)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-CN [2,3-b] 4-Cl, 5-CN C₈H₄ClN₃ Solid (storage: 2–8°C)

*Inferred from compound 2b (Ethyl-substituted analog in ), which is a liquid .

Data Tables

Table 2: NMR and Spectral Data from Analogs ()

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Notable Features
2b 1.15–1.35 (m, cyclohexyl), 4.05 (q, ester) 173.5 (ester C=O), 119.8 (CN) Liquid state, no sharp melting point
1g 2.25 (s, CH₃), 4.40 (d, CH₂Cl) 168.2 (amide C=O), 137.5 (Ar-Cl) White solid, mp 97–98°C

Biological Activity

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₇H₈N₂
  • Molecular Weight : 120.15 g/mol
  • CAS Number : 1211540-79-2

Pharmacological Properties

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit a wide range of biological activities. The following table summarizes key pharmacological properties associated with this compound and related compounds:

Biological Activity Description References
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including ovarian and breast cancer.
Antiviral Activity Demonstrates moderate inhibition of HIV-1 replication in vitro.
Analgesic Effects Compounds derived from this scaffold have shown potential as analgesics in preclinical studies.
Antidiabetic Properties Enhances insulin sensitivity in adipocytes, indicating potential for diabetes management.
Neuroprotective Effects Some derivatives have been studied for their protective effects on neuronal cells.

Anticancer Activity

In a study assessing the cytotoxicity of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine derivatives, it was found that specific substitutions on the pyridine ring significantly influenced the anticancer activity. For instance:

  • A derivative with a phenoxy substituent exhibited enhanced activity against ovarian cancer cells with an IC₅₀ value of 12 µM.
  • Another compound showed limited toxicity towards healthy cardiac cells while maintaining efficacy against cancerous cells, suggesting a favorable therapeutic index .

Antiviral Activity

Research on the antiviral properties of pyrrolo[3,2-c]pyridine derivatives revealed that certain compounds inhibited HIV-1 replication effectively. The most active derivative demonstrated an EC₅₀ value of 1.65 µM and a therapeutic index of 7.98, indicating its potential as a candidate for further development in antiviral therapy .

Antidiabetic Properties

A notable study evaluated the impact of pyrrolo[3,2-c]pyridine derivatives on glucose metabolism in adipocytes. Compounds were tested at varying concentrations (0.3–100 µM), revealing that some derivatives increased insulin sensitivity by up to 37.4%, highlighting their potential role in managing diabetes .

Structure-Activity Relationships (SAR)

The biological activity of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine is highly dependent on its structural modifications:

  • Positioning of Substituents : The placement of functional groups on the pyridine ring can significantly enhance or diminish biological activity.
  • Type of Substituent : Electron-donating groups tend to improve activity compared to electron-withdrawing groups.

Q & A

Q. What are the common synthetic routes for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile and its analogs?

The synthesis typically involves cyclization or condensation reactions. For example, 2-amino-pyrrole derivatives react with carbonitriles under acidic conditions (e.g., acetic acid) to form pyrrolo-pyridine scaffolds . Modifications can include introducing arylidene malonodinitriles or β-diketones to expand structural diversity, as demonstrated in reactions yielding pyrrolo[2,3-b]pyridines . Key steps include optimizing reaction time, temperature (e.g., reflux conditions), and stoichiometry of active methylene reagents to improve yields .

Q. How can spectroscopic techniques validate the structure of this compound?

Infrared (IR) spectroscopy confirms functional groups like nitriles (ν~2220 cm⁻¹) and carbonyls (ν~1670 cm⁻¹). Nuclear Magnetic Resonance (NMR) identifies substituent positions: aromatic protons appear as multiplet signals (δ 6.95–7.79 ppm), while NH₂ groups show exchangeable singlets (δ ~5.66 ppm). Elemental analysis (e.g., C, H, N, S) further validates purity, as seen in analogs like 4-amino-3-benzoyl-1-arylpyrrolo[2,3-b]pyridines .

Q. What crystallographic parameters define its molecular conformation?

Single-crystal X-ray diffraction reveals monoclinic systems (space group P21/c) with unit cell dimensions (e.g., a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, β = 106.92°) for related pyrrolo-pyridines. Bond lengths (mean C–C = 0.002 Å) and angles provide insights into planarity and steric effects, critical for understanding reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Systematic substitution at the pyrrole and pyridine rings alters bioactivity. For instance:

  • Anticancer : Introducing electron-withdrawing groups (e.g., halogens) enhances cytotoxicity by modulating electron density .
  • Sigma ligand activity : Derivatives with 4-methyl-8-phenoxy substituents show affinity for sigma receptors, suggesting potential in neurological disorders .
  • Antimicrobial : Polar substituents (e.g., hydroxyl, methoxy) improve solubility and target binding in bacterial assays .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. For example:

  • Tautomer identification : Use variable-temperature NMR to distinguish between keto-enol forms in β-diketone-containing analogs .
  • Impurity profiling : High-resolution mass spectrometry (HRMS) and HPLC-MS differentiate byproducts (e.g., quinoxaline-diols) from target compounds .

Q. How do computational methods aid in predicting reactivity or binding modes?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinase enzymes, guiding rational design of inhibitors .

Q. What experimental controls are critical in evaluating biological activity?

  • Positive controls : Compare with established drugs (e.g., doxorubicin for cytotoxicity assays).
  • Solvent controls : Ensure DMSO or ethanol vehicles do not interfere with assays.
  • Dose-response curves : Validate potency (IC₅₀/EC₅₀) across multiple replicates .

Methodological Considerations

Q. How to troubleshoot low yields in cyclization reactions?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or protic acids (e.g., H₂SO₄) to accelerate ring closure .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than acetic acid .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields .

Q. What analytical workflows confirm compound purity in multi-step syntheses?

  • Step 1 : Thin-layer chromatography (TLC) monitors reaction progress.
  • Step 2 : Column chromatography isolates intermediates using gradients of ethyl acetate/hexane.
  • Step 3 : Recrystallization from ethanol/water mixtures removes residual impurities .

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